2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a piperazine and piperidine ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylpiperazine intermediate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The benzylpiperazine and piperidine intermediates are then coupled using a carbonylating agent to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide stands out due to its unique combination of piperazine and piperidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-21-7-9-24(10-8-21)27-25(31)20-28-13-11-23(12-14-28)26(32)30-17-15-29(16-18-30)19-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGATRKKRUYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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